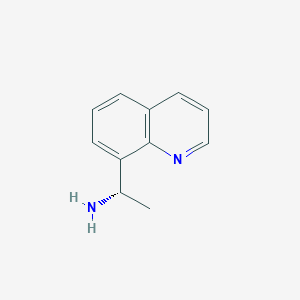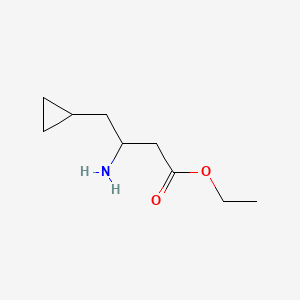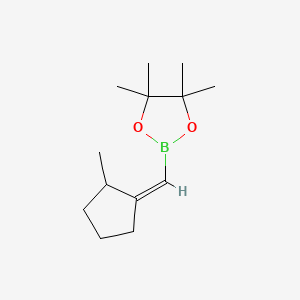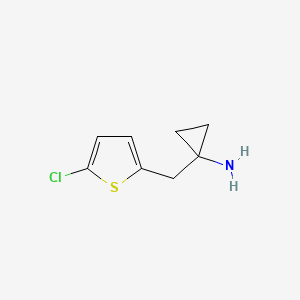
3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid is an organic compound with the molecular formula C10H13NO3 It is characterized by the presence of a cyclobutyl group attached to an oxazole ring, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the cyclobutyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a cyclobutyl-substituted amide and a suitable aldehyde can lead to the formation of the oxazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process may also incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler oxazole compounds .
Applications De Recherche Scientifique
3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to changes in their activity. The cyclobutyl group may also play a role in modulating the compound’s binding affinity and specificity. These interactions can trigger various biochemical pathways, resulting in the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid
- 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid
- (2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid
Uniqueness
3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it different from other oxazole derivatives and can influence its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
3-(2-cyclobutyl-1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c12-9(13)5-4-8-6-11-10(14-8)7-2-1-3-7/h6-7H,1-5H2,(H,12,13) |
Clé InChI |
DKKUKJDPALRPEF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=NC=C(O2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











amine](/img/structure/B13527376.png)




